molecular formula C28H22O3S B2564781 7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone CAS No. 337921-49-0

7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone

Cat. No. B2564781
CAS RN: 337921-49-0
M. Wt: 438.54
InChI Key: CKXIMKVRRMPBQZ-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone, also known as MPTI, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Atmospheric Reactivity and Environmental Impact

Methoxyphenols, derived from lignin pyrolysis, serve as potential tracers for biomass burning, especially wood burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions as well as secondary organic aerosol (SOA) formation, has garnered academic interest. The degradation pathways involving reactions with OH and NO3 radicals significantly contribute to SOA formation potential. Future studies are suggested to focus on experimental simulations and theoretical calculations under complex pollution conditions to assess the ecotoxicity of degradation products and their contribution to SOA formation from biomass-burning plumes (Liu, Chen, & Chen, 2022).

Role in Liquid Crystal Technology

Methylene-linked liquid crystal dimers exhibit transitional properties including the formation of a twist-bend nematic phase, attributed to a negative bend elastic constant resulting from the bent geometry of methylene-linked odd-membered dimers. This unique phase formation, observed in methylene-linked dimers, highlights their potential in advanced liquid crystal technologies and materials science (Henderson & Imrie, 2011).

Enhancement of Polyphenol Bioavailability

Research on improving the bioavailability and beneficial effects of polyphenols, such as resveratrol, has led to the development of various methodological approaches. These include nanoencapsulation, solid dispersions, and synthesis of derivatives with different substituents, aiming to enhance pharmacokinetic characteristics for clinical applications. This indicates the potential of chemical derivatives in enhancing the efficacy of polyphenolic compounds in medical and nutritional applications (Chimento et al., 2019).

Pharmacological Properties of Natural Compounds

Osthole, a natural product found in several medicinal plants, demonstrates multiple pharmacological actions including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Its fast and efficient uptake and utilization in the body, alongside the modulatory effect on cyclic nucleotide levels, showcase the potential of natural compounds in alternative medicine (Zhang, Leung, Cheung, & Chan, 2015).

properties

IUPAC Name

(2Z)-7-(4-methoxyphenoxy)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3S/c1-18-15-16-32-25(18)17-23-26(19-7-4-3-5-8-19)22-9-6-10-24(27(22)28(23)29)31-21-13-11-20(30-2)12-14-21/h3-17,26H,1-2H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXIMKVRRMPBQZ-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone

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